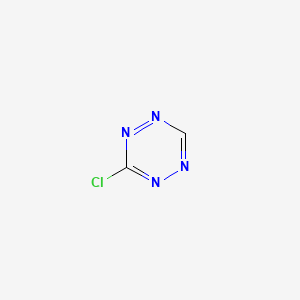

3-chloro-1,2,4,5-tetrazine

Descripción general

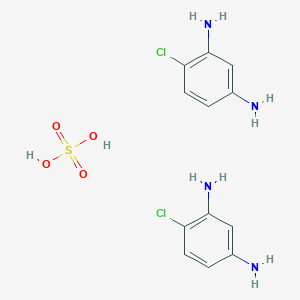

Descripción

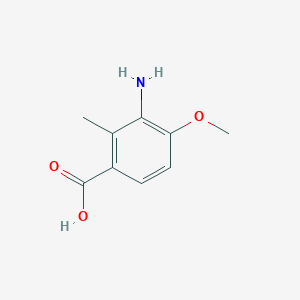

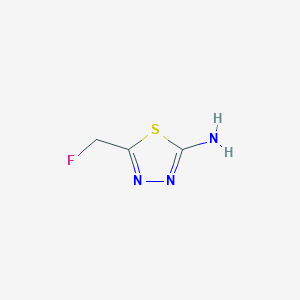

3-Chloro-1,2,4,5-tetrazine is an organic compound used in various scientific applications such as in organic synthesis, drug discovery, and in the development of biochemical tools. It is a five-membered heterocyclic ring containing two nitrogen atoms and three chlorine atoms. 3-Chloro-1,2,4,5-tetrazine is a highly reactive compound and is used as a precursor to many other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-chloro-1,2,4,5-tetrazine.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Supramolecular Materials

3-Chloro-1,2,4,5-tetrazine exhibits unique coordination chemistry, characterized by electron and charge transfer phenomena. Its low-lying π* orbital localized at the nitrogen atoms is responsible for intense low-energy charge transfer absorptions, influencing the electrical conductivity of coordination polymers and stability of paramagnetic radical complexes. This makes it a valuable component in supramolecular materials (Kaim, 2002).

Bioorthogonal Chemistry and Imaging

3-Chloro-1,2,4,5-tetrazine has seen significant use in bioorthogonal coupling reactions, including intracellular small molecule imaging, protein tagging, DNA labeling, and clinical diagnostics. Its ability to undergo nucleophilic aromatic substitutions makes it valuable for chemoselective protein labeling and bioorthogonal reactions, especially in live-cell imaging (Yang et al., 2012).

Photophysical and Electrochemical Properties

The compound's distinct photophysical and electrochemical properties are leveraged in various applications. For instance, the modification of emission properties in transition metal complexes and its role in controlling supramolecular architecture highlight its potential in material science (Nazarenko et al., 2015).

Synthesis and Application in Material Science

Its synthesis methodologies, including metal-free approaches, have been explored to enhance accessibility and facilitate further exploration in material science applications (Qu et al., 2018). Additionally, its derivatives are studied for their luminescent characteristics, making them suitable for use in photoluminescent materials and electronic devices (Lipunova et al., 2021).

Therapeutic Applications

Though not directly related to 3-chloro-1,2,4,5-tetrazine, derivatives of 1,2,4,5-tetrazines have been evaluated for potential antitumor activities, indicating the broader scope of tetrazine chemistry in medicinal applications (Rao & Hu, 2005).

Propiedades

IUPAC Name |

3-chloro-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN4/c3-2-6-4-1-5-7-2/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRNQYQPSDRFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B6614482.png)

![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)

![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)